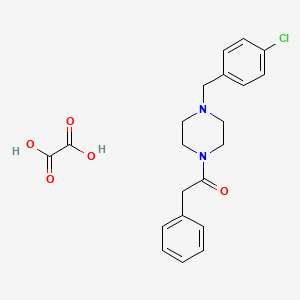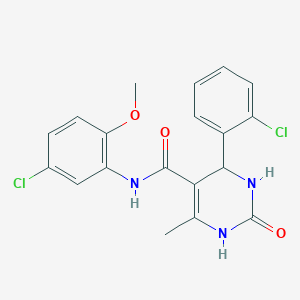![molecular formula C20H21NO2 B4922725 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline](/img/structure/B4922725.png)
8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline, also known as TMQ, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents.
Mecanismo De Acción
The mechanism of action of 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline has been found to inhibit the activity of DNA topoisomerase, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in certain cancer cells. 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline has also been found to inhibit the growth of certain tumors in animal models. In addition, 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline has been found to exhibit antioxidant properties, which may be beneficial for the treatment of various oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline has also been found to be stable under various conditions, making it suitable for long-term storage. However, one limitation of 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline. One potential area of research is the development of new antibiotics and antifungal agents based on the structure of 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline. Another area of research is the development of new anticancer agents based on the mechanism of action of 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline and its potential applications in the treatment of various diseases.
In conclusion, 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline, or 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and various biological activities make it a promising candidate for the development of new antibiotics, antifungal agents, and anticancer agents. Further research is needed to fully understand the mechanism of action and potential applications of 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline in the treatment of various diseases.
Métodos De Síntesis
8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline can be synthesized using a simple and efficient method involving the reaction of 2,3,5-trimethylphenol with 2-chloroethanol, followed by the reaction of the resulting product with 8-hydroxyquinoline. The final product is then purified using various chromatographic techniques to obtain a pure form of 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline.
Propiedades
IUPAC Name |
8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-12-15(2)16(3)19(13-14)23-11-10-22-18-8-4-6-17-7-5-9-21-20(17)18/h4-9,12-13H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMIGJJQROJLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCOC2=CC=CC3=C2N=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2,3,5-Trimethylphenoxy)ethoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4922656.png)
![3-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4922662.png)
![N-[2-(acetylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4922669.png)
![4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4922678.png)

![1'-[(2E)-4-methyl-2-penten-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4922685.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4922692.png)

![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4922709.png)

![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4922733.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4922736.png)
![methyl 3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4922741.png)